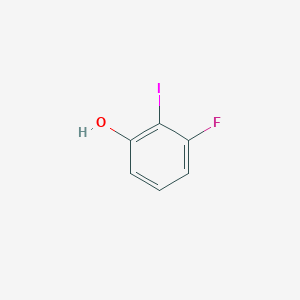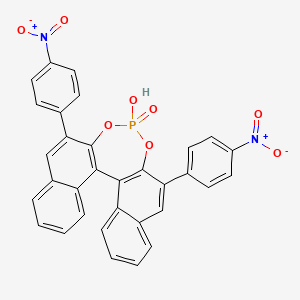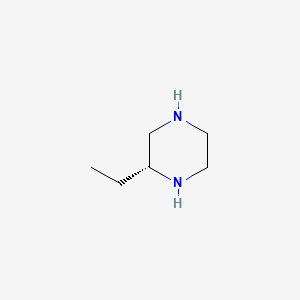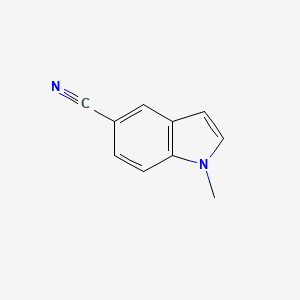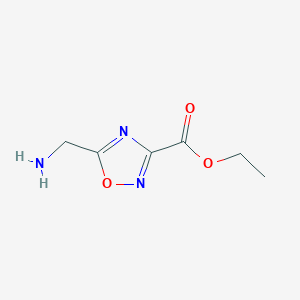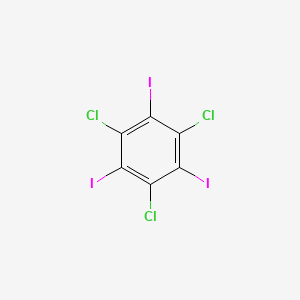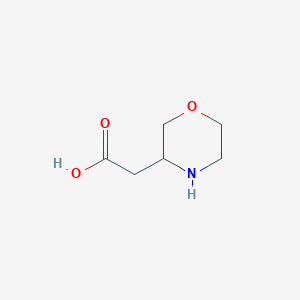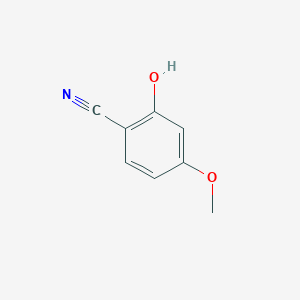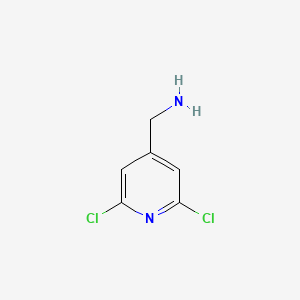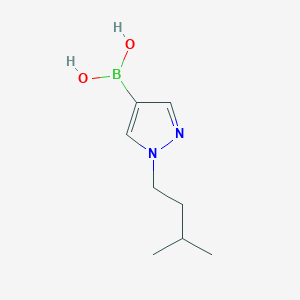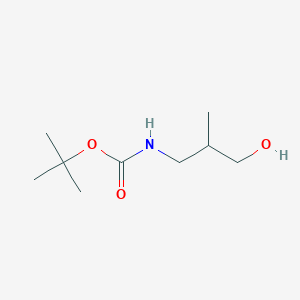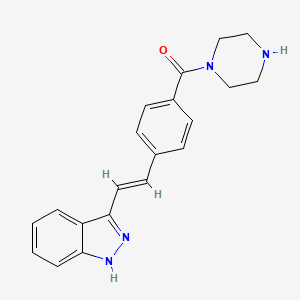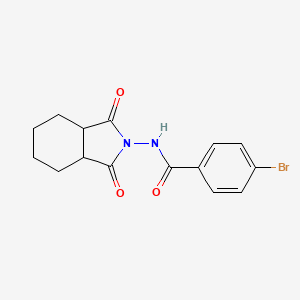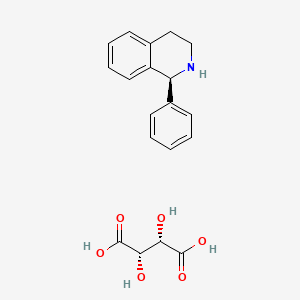
(S)-1,2,3,4-Tetrahydro-1-phenylisoquinoline D-(-)-tartrate
Overview
Description
(S)-1,2,3,4-Tetrahydro-1-phenylisoquinoline D-(-)-tartrate (TIQD) is an important compound for research and development in the biomedical field. It is a derivative of the alkaloid isoquinoline, which is widely found in plants, fungi, and bacteria. TIQD is a chiral compound, meaning it has two different forms that are mirror images of each other. It has been used in a variety of research applications, including drug development, medical imaging, and cancer research.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for (S)-1,2,3,4-Tetrahydro-1-phenylisoquinoline D-(-)-tartrate involves the reduction of the corresponding ketone intermediate using a chiral reducing agent. The chiral reducing agent used in this synthesis is D-(-)-tartrate, which provides the desired stereochemistry at the chiral center. The reduction reaction is carried out using a hydrogenation catalyst under mild conditions.
Starting Materials
Benzaldehyde, Nitroethane, Ammonium acetate, Sodium hydroxide, Hydrochloric acid, Sodium borohydride, D-(-)-tartaric acid, Palladium on carbon
Reaction
Step 1: Condensation of benzaldehyde and nitroethane in the presence of ammonium acetate and sodium hydroxide to form nitrostyrene intermediate, Step 2: Reduction of nitrostyrene intermediate using sodium borohydride in the presence of hydrochloric acid to form tetrahydro-1-phenylisoquinoline intermediate, Step 3: Resolution of tetrahydro-1-phenylisoquinoline intermediate using D-(-)-tartaric acid to form (S)-1,2,3,4-Tetrahydro-1-phenylisoquinoline D-(-)-tartrate, Step 4: Reduction of ketone intermediate using palladium on carbon and D-(-)-tartaric acid as a chiral reducing agent to form (S)-1,2,3,4-Tetrahydro-1-phenylisoquinoline D-(-)-tartrate
Mechanism Of Action
The mechanism of action of (S)-1,2,3,4-Tetrahydro-1-phenylisoquinoline D-(-)-tartrate is not yet fully understood. However, it is believed that it acts by binding to certain receptors on the surface of cells, which then triggers a cascade of biochemical events that lead to the desired effect. It is also believed that (S)-1,2,3,4-Tetrahydro-1-phenylisoquinoline D-(-)-tartrate can inhibit the activity of enzymes involved in the metabolism of certain drugs, thus making them more effective.
Biochemical And Physiological Effects
(S)-1,2,3,4-Tetrahydro-1-phenylisoquinoline D-(-)-tartrate has been found to have anti-inflammatory and anti-cancer properties. It has also been found to have a high affinity for certain tissues and organs, such as the liver, kidney, and heart. In addition, (S)-1,2,3,4-Tetrahydro-1-phenylisoquinoline D-(-)-tartrate has been found to inhibit the growth of certain tumor cells. It has also been found to have antioxidant and anti-aging properties.
Advantages And Limitations For Lab Experiments
The main advantage of using (S)-1,2,3,4-Tetrahydro-1-phenylisoquinoline D-(-)-tartrate in lab experiments is that it is a relatively inexpensive compound that can be easily synthesized. In addition, (S)-1,2,3,4-Tetrahydro-1-phenylisoquinoline D-(-)-tartrate is stable and can be stored for long periods of time without degradation. However, there are some limitations to using (S)-1,2,3,4-Tetrahydro-1-phenylisoquinoline D-(-)-tartrate in lab experiments. For example, it is not suitable for use in humans, as it has not been tested for safety or efficacy in humans. In addition, (S)-1,2,3,4-Tetrahydro-1-phenylisoquinoline D-(-)-tartrate is not soluble in water, which can limit its use in certain experiments.
Future Directions
There are several potential future directions for (S)-1,2,3,4-Tetrahydro-1-phenylisoquinoline D-(-)-tartrate research. For example, further research could be done to better understand the mechanism of action of (S)-1,2,3,4-Tetrahydro-1-phenylisoquinoline D-(-)-tartrate and to identify potential new applications for the compound. In addition, further research could be done to investigate the potential use of (S)-1,2,3,4-Tetrahydro-1-phenylisoquinoline D-(-)-tartrate in drug development and medical imaging. Finally, further research could be done to investigate the potential use of (S)-1,2,3,4-Tetrahydro-1-phenylisoquinoline D-(-)-tartrate in cancer research, as well as to explore the potential for using (S)-1,2,3,4-Tetrahydro-1-phenylisoquinoline D-(-)-tartrate as an antioxidant and anti-aging agent.
Scientific Research Applications
(S)-1,2,3,4-Tetrahydro-1-phenylisoquinoline D-(-)-tartrate has been used in a variety of scientific research applications. It has been used in drug development, as it has been found to have anti-inflammatory and anti-cancer properties. It has also been used in medical imaging, as it has been found to have a high affinity for certain tissues and organs. In addition, (S)-1,2,3,4-Tetrahydro-1-phenylisoquinoline D-(-)-tartrate has been used in cancer research, as it has been found to inhibit the growth of certain tumor cells.
properties
IUPAC Name |
(2S,3S)-2,3-dihydroxybutanedioic acid;(1S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N.C4H6O6/c1-2-7-13(8-3-1)15-14-9-5-4-6-12(14)10-11-16-15;5-1(3(7)8)2(6)4(9)10/h1-9,15-16H,10-11H2;1-2,5-6H,(H,7,8)(H,9,10)/t15-;1-,2-/m00/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZEOPQAHUUEDMC-XQIJAYBJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C2=CC=CC=C21)C3=CC=CC=C3.C(C(C(=O)O)O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN[C@H](C2=CC=CC=C21)C3=CC=CC=C3.[C@H]([C@@H](C(=O)O)O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30470212 | |
| Record name | (S)-1,2,3,4-Tetrahydro-1-phenylisoquinoline D-(-)-tartrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30470212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
359.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-1,2,3,4-Tetrahydro-1-phenylisoquinoline D-(-)-tartrate | |
CAS RN |
869884-00-4 | |
| Record name | (S)-1,2,3,4-Tetrahydro-1-phenylisoquinoline D-(-)-tartrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30470212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



